
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be carried out using iodine or iodine monochloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Hydrolysis: Formation of 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various quinolone-based drugs with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinolone antibiotics and their interaction with bacterial enzymes.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits the activity of these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death. The presence of chlorine and iodine atoms enhances the binding affinity of the compound to the target enzymes, increasing its antibacterial potency.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives such as:
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the iodine substituent, which may result in lower antibacterial activity.
Ethyl 6-fluoro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Fluorine substitution can enhance the compound’s stability and bioavailability.
Ethyl 6-chloro-8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Bromine substitution may alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H9ClINO3 |
|---|---|
Molekulargewicht |
377.56 g/mol |
IUPAC-Name |
ethyl 6-chloro-8-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
CJSWTTXLMDICQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



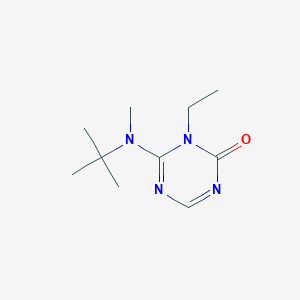
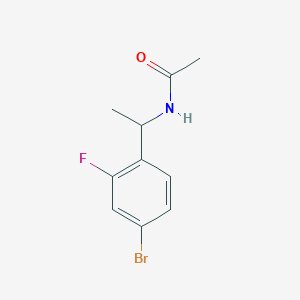
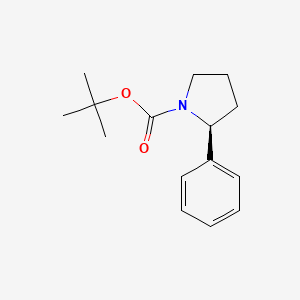
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
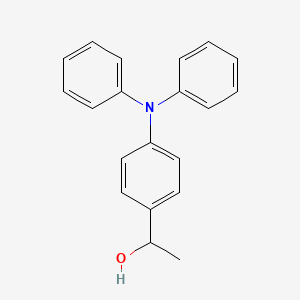
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)

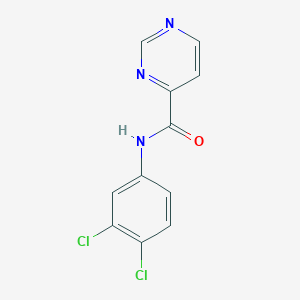

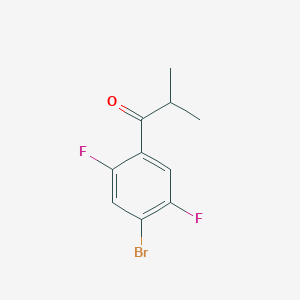
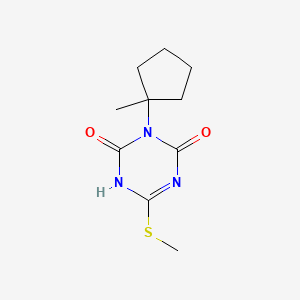
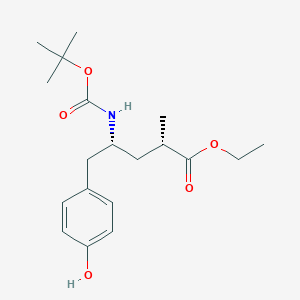
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
